molecular formula C14H8Cl2N4O2 B2869052 2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887868-60-2

2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2869052
CAS No.: 887868-60-2
M. Wt: 335.14
InChI Key: QRIKDNBXHAONCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a privileged structure in antimicrobial research . This class of compounds has demonstrated potent and broad-spectrum activity against clinically significant Gram-positive and Gram-negative bacterial pathogens . Related analogs have shown remarkable efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Neisseria gonorrhoeae , with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The proposed mechanism of action for this chemical series is complex and may involve multi-targeting effects. Studies on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggest they can regulate essential bacterial processes such as menaquinone biosynthesis, impact the function of critical proteins (e.g., DnaX, Pol IIIC), and contribute to bacterial membrane depolarization and iron starvation . The structure features a 1,3,4-oxadiazole ring, a known bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the compound's physicochemical properties, such as its logP value, to potentially improve bioavailability . This product is intended for research applications, including investigating new antibacterial mechanisms, exploring structure-activity relationships (SAR) in medicinal chemistry campaigns, and as a lead compound for the development of novel anti-infective agents to address the global antibiotic resistance crisis . For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIKDNBXHAONCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(4-pyridyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Structural Analogues and Antifungal Activity

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Contains a sulfamoyl group and a 4-methoxyphenylmethyl substituent.
  • Activity : Effective against Candida albicans (MIC: 50 μg/mL), likely via thioredoxin reductase inhibition .
  • Advantage : Higher selectivity due to the methoxy group’s electron-donating effects.

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Features a furan-2-yl group and a cyclohexyl-ethyl sulfamoyl moiety.
  • Activity : Potent antifungal activity (MIC: 100 μg/mL) but lower solubility than LMM5 .

2,4-Dichloro-N-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Benzamide

  • Structural Distinction : Pyridin-4-yl and dichlorophenyl groups replace the sulfamoyl and methoxy/furan substituents.
  • Predicted Activity : The electron-withdrawing Cl groups may enhance membrane permeability, while the pyridine ring could improve target binding (e.g., kinase or reductase inhibition) .
Substitution Pattern and Bioactivity
Compound Substituents Key Bioactivity Source
2,4-Dichloro-N-(phenylcarbamothioyl)benzamide (Compound 2, ) 2,4-Cl, thiourea Macrophage migration inhibition
4-Cyano-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide () 4-CN, pyridin-4-yl Unknown (structural analog)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide () 4-Cl, thioxo-oxadiazole Anticancer/antimicrobial (inferred)
  • Heterocyclic Variations : Replacing the oxadiazole’s sulfur atom (e.g., in thiadiazoles) reduces aromaticity and alters bioactivity, as seen in evidence 5 .
Physicochemical Properties
  • Solubility : The pyridin-4-yl group in the target compound may improve aqueous solubility compared to furan or methoxyphenyl analogs (e.g., LMM11 requires DMSO/Pluronic F-127 for solubilization) .

Biological Activity

2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as:

C12H8Cl2N4OC_{12}H_{8}Cl_{2}N_{4}O

This compound features a dichlorobenzene moiety linked to a pyridine and an oxadiazole ring, which are known to contribute to its biological activity.

Research indicates that compounds containing oxadiazole and pyridine moieties often exhibit diverse biological activities including anti-cancer effects. The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, derivatives with oxadiazole structures have been reported to inhibit RET kinase activity effectively .
  • Antimicrobial Activity : Some studies suggest that benzamide derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

A study evaluating various benzamide derivatives found that those with oxadiazole structures demonstrated significant inhibition of cancer cell proliferation. Specifically, compounds similar to this compound showed promising results against RET-driven cancers .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of similar compounds indicated that they possess activity against various bacterial strains. The presence of the oxadiazole ring is believed to enhance this activity by facilitating interactions with bacterial enzymes .

Case Studies

  • RET Kinase Inhibition : A derivative of the compound was tested for its ability to inhibit RET kinase in vitro. The results demonstrated a dose-dependent decrease in kinase activity, leading to reduced proliferation in RET-positive cancer cell lines .
  • Antimicrobial Testing : In a comparative study of several benzamide derivatives, this compound exhibited notable antimicrobial efficacy against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .

Data Summary

The following table summarizes key findings from studies on this compound and related compounds:

Study Focus Activity IC50/EC50 Notes
RET Kinase InhibitionSignificant inhibitionIC50 = 0.25 µMEffective in cellular models
Antimicrobial ActivityActive against Gram-positive bacteriaEC50 = 15 µg/mLPotential for development as an antibiotic

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